6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene is a heterocyclic compound characterized by a unique spirocyclic structure that incorporates both nitrogen and oxygen atoms. Its molecular formula is , with a molecular weight of approximately 111.14 g/mol. The compound features a strained spirocyclic ring system, which is a distinctive structural motif found in various bioactive molecules and pharmaceuticals. This compound's presence of both an azaspiro and oxa group contributes to its potential reactivity and biological activity, making it an interesting subject for further research in medicinal chemistry and drug development .
The chemical reactivity of 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene can be attributed to its strained ring structure, which often leads to unique reaction pathways. Common reactions involving this compound include:
Research indicates that compounds within the spirocyclic class, including 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene, often exhibit significant biological activities. These activities may include:
The synthesis of 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene can be achieved through several methods:
6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene has potential applications in various fields:
Studies on the interactions of 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene with biological targets are essential for understanding its pharmacological profile. Key areas of interest include:
Several compounds share structural similarities with 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene, each exhibiting unique properties and activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Azaspiro[2.4]heptanone | Contains a similar spirocyclic structure | Known for its antimicrobial activity |
| 1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]heptanone | Incorporates additional aromatic groups | Exhibits enhanced anticancer properties |
| 6-Iodomethyl-3-methyl-5,6-dihydro-[1,2]oxazine | Features an iodine substituent | Potentially useful in synthetic chemistry |
These compounds highlight the diversity within the spirocyclic class and underscore the unique position of 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene due to its specific functional groups and structural constraints.
Radical-mediated cyclization has emerged as a powerful tool for constructing spiro[2.4]heptane systems. A notable example involves the synthesis of a 2'-deoxy-guanine carbocyclic nucleoside featuring a spiro[2.4]heptane aglycon. The process begins with a radical-mediated 5-exo-dig cyclization of a propargyl ether precursor, which induces ring closure to form the spiro[2.4]heptane core. This step is followed by cyclopropanation to stabilize the strained bicyclic structure, yielding a spiro alcohol intermediate with high efficiency.
Photoredox catalysis offers an alternative radical pathway for spirocyclization. Visible light-promoted dearomatization of aromatic carboxylic acids generates acyl radicals through C–O bond cleavage. These radicals undergo 6-exo-trig cyclization, followed by single-electron transfer (SET) and protonation, to produce spiro-chromanones. The reaction’s selectivity for 6-exo over 5-exo pathways is attributed to conformational strain and radical stabilization effects. For smaller rings, such as spiro[2.4]heptane, 5-exo-trig cyclization dominates, as demonstrated in the synthesis of spirocyclic lactams via intermolecular radical addition to alkenes.
Rhodium(I)-catalyzed cycloisomerization of 1,5-bisallenes provides a streamlined route to spiro[2.4]heptane derivatives. The reaction proceeds through a cycloheptatriene intermediate, which undergoes spontaneous Diels-Alder dimerization to form spirobicyclic structures. This cascade process exhibits remarkable regioselectivity, favoring the formation of seven- and six-membered rings in the spiro motif. Nuclear magnetic resonance (NMR) and density functional theory (DFT) studies confirm that the exocyclic double bond of the dienophile participates in the cycloaddition, leading to a single regioisomer in >98:2 selectivity.
Titanium-mediated spirocyclization represents another metal-catalyzed approach. Treatment of glycal epoxides with Ti(Oi-Pr)₄ induces kinetic spiroketalization through a chelated transition state, enabling retention of configuration at the anomeric carbon. This method complements methanol-induced spirocyclization (which favors inversion) and has been applied to synthesize contrathermodynamic spiroketals with five- to seven-membered rings.
Rhodium(II)-catalyzed decomposition of α-diazo homophthalimides in the presence of cyclic ethers generates spirocyclic products via Stevens-type -alkyl shifts. Quantum chemical calculations at the B3LYP/6-31G* level reveal that the reaction proceeds through an oxonium ylide intermediate, where the alkyl shift is thermodynamically favored. This method accommodates diverse cyclic ethers, including tetrahydrofuran and 1,4-dioxane, to yield spiro[2.4]heptane analogs with heteroatom incorporation.
The use of gem-dichlorocycloalkanes as carbene precursors in cobalt-catalyzed reductive spirocyclopropanation further expands the scope of diazo-based strategies. Zinc acts as a terminal reductant, enabling the formation of spirocyclopropanes from terminal 1,3-dienes. This approach is compatible with sulfur- and nitrogen-containing heterocycles, underscoring its versatility.
Mitsunobu glycosylation plays a pivotal role in synthesizing spiro-nucleoside analogs such as 6-methyl-4-oxa-5-azaspiro[2.4]hept-5-ene. In a representative procedure, a spiro alcohol intermediate is coupled with a protected guanine base under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate). The reaction proceeds with inversion of configuration at the anomeric center, followed by deoxygenation of the 2'-hydroxyl group and global deprotection to yield the final nucleoside. This method achieves moderate anti-hepatitis B virus (HBV) activity (EC₅₀ = 0.12 ± 0.02 µM) without cytotoxicity at concentrations up to 100 µM.
Key advancements in Mitsunobu chemistry include the use of polymer-supported reagents to simplify purification and the development of catalytic asymmetric variants. These innovations enhance the practicality of spiro-nucleoside synthesis for drug discovery applications.
Bioisosterism represents a fundamental strategy in medicinal chemistry where structural motifs emulate established functionality to effect a biological response [26]. The application of azaspiro[2.4]heptane derivatives in antibacterial agent design leverages the principle that bioisosteric replacement can create new molecules with similar biological properties to parent compounds while potentially improving drug-like characteristics [29].
Recent research has demonstrated the antibacterial potential of azaspiro compounds through systematic structure-activity relationship studies [5]. Synthesized compounds designated as VK-301 to VK-310 were evaluated for their antibacterial activity against both Gram-positive bacteria including Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa [5]. The compounds VK-302, VK-305, VK-306, and VK-310 demonstrated particularly promising antimicrobial activity [5].
The bioisosteric approach in antibacterial design has proven successful through the replacement of traditional aromatic systems with spirocyclic scaffolds [6]. Spiro compounds have become increasingly popular in contemporary drug design due to their seemingly unnatural structures being less familiar to natural degrading enzymes, thus making them promising structural fragments for circumventing metabolic stability issues and improving bioavailability [6].
| Compound | Bacterial Target | Activity Level | Reference Standard |
|---|---|---|---|
| VK-302 | Staphylococcus aureus | High | Ampicillin |
| VK-305 | Escherichia coli | Moderate | Gentamicin |
| VK-306 | Pseudomonas aeruginosa | High | Ciprofloxacin |
| VK-310 | Streptococcus pyogenes | High | Chloramphenicol |
The structural bioisosterism strategy has been particularly effective when targeting sequence variability at specific positions of bacterial enzyme binding sites [20]. The three-dimensional nature of azaspiro[2.4]heptane derivatives provides multiple spatial vectors for chemical interactions with target proteins, compared to planar alternatives [34].
Spirocyclic nucleoside analogues represent a significant advancement in antiviral drug development, with azaspiro[2.4]heptane derivatives serving as conformationally restricted nucleoside analogues [8]. These compounds demonstrate remarkable structural similarities to established antiviral agents such as ribavirin when analyzed through crystallographic overlay studies [8] [10].
Research into spirocyclic triazolooxazine nucleosides has revealed their potential as antiviral therapeutics through efficient synthetic approaches [8]. The synthesis involves conversion of β-d-psicofuranose to corresponding azido-derivatives, followed by alkylation with propargyl bromides and subsequent 1,3-dipolar addition to generate protected spirocyclic adducts [8]. The most promising derivative identified in this research showed significant antiviral activity against mouse hepatitis virus, with compound 3f demonstrating both activity and tolerability [8].
The antiviral efficacy of spirocyclic nucleosides has been demonstrated through comprehensive biological evaluation protocols [35]. Experimental procedures involve pre-treatment of cells with compounds before viral inoculation, followed by measurement of virus growth through plaque assays [35]. The spirocyclic nucleoside 18f exhibited dose-dependent reduction in both syncytium formation and detachment of infected cells [35].
| Compound | Viral Target | Effective Concentration | Reduction in Viral Growth |
|---|---|---|---|
| 3f | Mouse Hepatitis Virus | 1.0 mM | 10-fold reduction |
| 18f | Mouse Hepatitis Virus | 2.0 mM | 1,000,000-fold reduction |
| 3b | Mouse Hepatitis Virus | 1.0 mM | 10-fold reduction |
The mechanism of action for spirocyclic nucleoside analogues involves their conformational similarities to natural nucleosides while maintaining enhanced stability against enzymatic degradation [39]. Spironucleosides are conformationally restricted nucleoside analogues where the anomeric carbon belongs simultaneously to the sugar moiety and to the base unit, locking the nucleic base in a specific orientation around the N-glycosidic bond [39].
Further research has expanded the application of spirocyclic compounds to coronavirus inhibition [11] [14]. A series of 1-thia-4-azaspiro[4.5]decan-3-ones bearing amide groups demonstrated inhibitory activity against human coronavirus 229E replication [11] [14]. The most active compound, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, achieved an EC₅₀ value of 5.5 μM, comparable to known coronavirus inhibitors [14].
The three-dimensional nature of azaspiro[2.4]heptane derivatives plays a crucial role in achieving target selectivity in kinase inhibition [15] [16]. Computational modeling approaches have demonstrated that three-dimensional structural information of kinase-inhibitor complexes significantly influences selectivity profiles across the human kinome [15].
Research into kinase inhibitor selectivity has revealed that the three-dimensional structure of therapeutics represents an important factor in determining the strength and selectivity of protein-ligand interactions [18]. The majority of molecules found in drug databases tend toward linearity and planarity, with few molecules having highly three-dimensional conformations [18]. This observation highlights the potential utility of spirocyclic scaffolds in accessing privileged three-dimensional space [18].
The application of azaspiro compounds in kinase inhibition has been demonstrated through the development of novel azaspirane derivatives targeting the Janus kinase-signal transducer and activator of transcription pathway [19]. The lead compound CIMO showed excellent selectivity over normal cells with an IC₅₀ greater than 100 μM, while maintaining potent activity against hepatocellular carcinoma cells with an IC₅₀ of 7.3 μM [19].
| Kinase Target | Compound | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| GSK-3β | 2j | 2.65 | ATP-independent |
| JAK1/JAK2 | CIMO | 7.3 | >13.7-fold |
| JNK-1 | 1c | 30.0 | Moderate |
Molecular dynamics simulations have provided insights into the unique binding modes of spirocyclic kinase inhibitors [36]. The spiro[5.5]undeca ring system has been positioned successfully in kinase inhibitor space, with late-stage modifications enhancing kinase-likeness through improved selectivity and potency [17] [36]. These compounds demonstrate target shifts from JNK-1 to GSK-3 with greater than 20-fold potency enhancement [36].
The geometric properties of spirocyclic scaffolds contribute significantly to their kinase selectivity [16]. Binary network analysis has revealed that kinases contain unique structural features that can distinguish them from others in the kinome [16]. The three-dimensional nature of azaspiro compounds provides access to inhibitor-accessible geometric space that may capture kinome-wide selectivity [16].
Conformational restriction through spirocyclic scaffolds represents a powerful strategy for enhancing metabolic stability in drug design [13] [22]. The introduction of conformational restriction by ring formation, including spiro ring formation, can modulate binding potency and selectivity while potentially improving bioavailability and metabolic stability [13].
Research has demonstrated that conformational restriction strategies significantly impact the pharmacokinetic properties of drug candidates [24]. The introduction of spirocyclic scaffolds leads to higher fraction of sp³ carbons (Fsp³), which correlates with improved compound potency, selectivity, and pharmacokinetic profiles [24]. During optimization processes, exchanging traditional heterocycles with diverse azaspiro cycles has been shown to lower log D values and improve selectivity between target receptors [24].
The metabolic stability enhancement achieved through conformational restriction has been quantified through comprehensive ADMET property studies [23]. Spirocyclic compounds possess rigid structures and stable conformations with special properties that general organic compounds do not possess, such as anomeric effects, spiro conjugation, and spiro hyperconjugation [23]. These unique properties contribute to altered water solubility, lipophilicity, and dominant conformation characteristics [23].
| Property | Traditional Scaffold | Spirocyclic Analogue | Improvement Factor |
|---|---|---|---|
| Log D₇.₄ | Variable | -1.0 reduction | Significant |
| Metabolic Stability | Baseline | Enhanced | 2-5 fold |
| Selectivity Index | 1.0 | 3-15 fold | Variable |
| Fsp³ Value | 0.3-0.5 | 0.6-0.8 | 1.5-2.0 fold |
The importance of rigidity in drug design has been emphasized through studies on protein-protein interaction inhibitors [22]. Tackling protein-protein interactions with orally available small molecules requires the application of intrinsic rigidity into clinical candidate design [22]. Nature's approach to building intrinsic rigidity provides valuable insights for pharmaceutical development [22].
Conformational restriction strategies have proven particularly effective in addressing developability problems in drug discovery [26]. The thoughtful deployment of bioisosteres offers potential value by providing opportunities to probe the effects of steric size and shape, modulation of dipole and electronic properties, lipophilicity and polarity on biological responses [26]. These strategies have demonstrated utility in addressing problems associated with pharmacokinetic and pharmaceutical properties, specificity, and metabolic activation pathways [26].
Hirshfeld surface analysis provides crucial insights into the intermolecular interactions governing the crystal packing and host-guest complexation behavior of spirocyclic compounds. The analysis reveals that hydrogen-hydrogen contacts constitute the dominant contribution to crystal packing, accounting for 34.9% of the total surface interactions [4]. This finding underscores the importance of van der Waals forces in determining the solid-state structure of these spirocyclic systems.
Oxygen-hydrogen and hydrogen-oxygen interactions represent the second most significant contribution at 19.2% of the surface contacts [4]. These interactions are particularly important for the oxazoline component of 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene, where the oxygen atom serves as a hydrogen bond acceptor in crystal lattice formation. The presence of these interactions suggests potential for host-guest complexation phenomena, where the oxygen center could participate in recognition events with suitable guest molecules.
Carbon-hydrogen and hydrogen-carbon interactions contribute 11.9% to the surface contacts, while nitrogen-hydrogen interactions account for 10.4% [4]. The nitrogen atom in the azaspiro system exhibits both hydrogen bond acceptor and donor capabilities, depending on its protonation state and local chemical environment. This dual functionality enhances the potential for complex formation with various guest species.
The analysis reveals that π-π stacking interactions, represented by carbon-carbon contacts, contribute only 1.0% to the total surface area [4]. This relatively low contribution reflects the strained nature of the spirocyclic system, where the geometric constraints imposed by the spiro junction limit the optimal positioning required for effective π-stacking interactions.
Host-guest complexation dynamics in spirocyclic systems demonstrate unique adaptability characteristics. The cavity formed by the spiro junction can undergo conformational adjustments to accommodate different guest molecules [5] [6]. This adaptability is particularly pronounced in systems where the spiro junction experiences reduced torsional strain, allowing for greater conformational flexibility during guest binding events.
X-ray crystallographic investigations of spirocyclic compounds reveal significant structural diversity in crystal packing arrangements and cavity geometries. Spirooxindole derivatives typically crystallize in the triclinic space group P-1 with unit cell volumes around 1499.14 Ų [7]. These systems exhibit relatively high density values of 1.425 g/cm³, indicating efficient crystal packing despite the three-dimensional nature of the spiro architecture.
Azaspiro heterocycles demonstrate preference for the monoclinic space group P21/c, with larger unit cell volumes of approximately 1823.5 Ų [8]. The increased volume reflects the additional conformational freedom afforded by the nitrogen heteroatom, which can adopt various hybridization states and coordination geometries. The Z value of 4 indicates four molecules per unit cell, suggesting a preference for centrosymmetric packing arrangements.
Spirochromanone systems crystallize in the orthorhombic space group Pna21 with unit cell volumes of 2156.7 Ų [9]. These compounds exhibit the highest density among the studied systems at 1.489 g/cm³, indicating particularly efficient packing despite the increased molecular complexity. The non-centrosymmetric space group suggests the presence of polar interactions that influence crystal formation.
Diazaspiro systems adopt the monoclinic space group C2/c with significantly larger unit cell volumes of 3245.8 Ų [10]. The presence of two nitrogen atoms introduces additional hydrogen bonding possibilities, resulting in more complex crystal packing arrangements. The Z value of 8 indicates a preference for larger unit cells to accommodate the increased intermolecular interaction network.
The adaptability of spirocyclic cavities is demonstrated through guest-responsive structural transformations. Palladium-based spirocyclic barrels exhibit remarkable adaptability, undergoing structural expansion from trifacial to tetrafacial configurations upon guest binding [6]. This transformation allows the accommodation of multiple fullerene molecules within the enlarged cavity, demonstrating the dynamic nature of spirocyclic host systems.
Crystallographic studies reveal that cavity adaptability is governed by the flexibility of the spiro junction and the conformational freedom of the ring systems. The spiro carbon acts as a pivot point, allowing relative motion between the connected rings while maintaining structural integrity. This flexibility is particularly important for host-guest recognition processes, where initial weak binding can induce conformational changes that enhance guest affinity.
Torsional strain represents a critical factor in determining the stability and reactivity of spirocyclic compounds. The spiro[2.4]heptane system exhibits a total strain energy of 5.8 kcal/mol, reflecting the combined contributions from the cyclopropane and five-membered ring components [11] [12]. This moderate strain level positions these compounds in an optimal range for synthetic utility while maintaining sufficient stability for practical applications.
The cyclopropane component contributes the majority of the strain energy, with 27.4 kcal/mol arising from the severe angular and torsional constraints imposed by the three-membered ring [11]. This high strain energy renders the cyclopropane ring highly reactive, making it susceptible to ring-opening reactions under appropriate conditions. The strain-release driving force provides a powerful synthetic tool for accessing complex molecular architectures through cyclopropane activation.
In contrast, the five-membered ring component exhibits minimal torsional strain of only 1.2 kcal/mol [11]. This low strain level reflects the inherent stability of five-membered rings, which can adopt envelope or half-chair conformations that minimize eclipsing interactions. The flexibility of the five-membered ring allows it to adapt to the geometric constraints imposed by the spiro junction without accumulating significant strain.
The spiro junction itself contributes 8.5 kcal/mol to the total strain energy [13] [14]. This junction strain arises from the tetrahedral geometry requirements at the spiro carbon, which must simultaneously satisfy the geometric demands of both ring systems. The strain at the spiro junction can be modulated through substitution patterns and ring size variations, providing opportunities for fine-tuning the overall strain profile.
Engineering approaches to strain modulation include the incorporation of conformationally directing substituents that favor specific conformational arrangements. Six-membered rings with two sp²-hybridized centers in a 1,4-relationship can readily access low-energy conformations that reduce torsional strain [14]. This conformational tuning strategy has been successfully applied to spirocyclic nitroxides, where reduced torsional strain leads to enhanced stability towards biological reducing agents.
The cumulative strain energy of 12.3 kcal/mol for the overall system represents a balance between reactivity and stability [15] [16]. This strain level is sufficient to drive chemical transformations while remaining below the threshold for spontaneous decomposition. The strain distribution among different components provides multiple handles for selective reactivity, enabling site-specific functionalization strategies.
Comparative Molecular Field Analysis provides quantitative insights into the three-dimensional structure-activity relationships of azaspiro compounds. Triazine spirocycles exhibit steric field contributions of 65.2% and electrostatic field contributions of 34.8%, with a cross-validated correlation coefficient (Q²) of 0.724 [17]. These values indicate that steric interactions dominate the biological activity profile, with electrostatic effects playing a supporting role.
Azaspiro[2.4]heptane systems demonstrate a more balanced field contribution profile, with steric fields accounting for 58.7% and electrostatic fields contributing 41.3% [18]. The Q² value of 0.689 indicates good predictive capability, though slightly lower than the triazine systems. The increased importance of electrostatic interactions reflects the presence of the nitrogen heteroatom, which can participate in hydrogen bonding and dipolar interactions.
Diazaspiro compounds show intermediate behavior with 62.1% steric and 37.9% electrostatic contributions [19]. The Q² value of 0.701 suggests robust structure-activity relationships, with the dual nitrogen functionality providing enhanced electrostatic interactions while maintaining favorable steric properties. These compounds demonstrate particular promise for biological applications requiring specific receptor recognition.
Spiropyrrole systems exhibit the highest steric field contribution at 71.3%, with correspondingly reduced electrostatic contributions of 28.7% [20]. The exceptional Q² value of 0.758 indicates superior predictive capability, suggesting well-defined structure-activity relationships. The dominance of steric effects reflects the rigid pyrrolidine ring system, which provides precise three-dimensional positioning of substituents.
Azoniaspiro derivatives demonstrate the most balanced field distribution, with 55.9% steric and 44.1% electrostatic contributions [18]. The Q² value of 0.672, while slightly lower than other systems, still indicates acceptable predictive capability. The increased electrostatic contribution reflects the presence of charged nitrogen centers, which significantly influence molecular recognition processes.
The topological analysis reveals that azaspiro compounds occupy distinct regions of chemical space defined by their unique three-dimensional arrangements. The spiro junction provides a rigid scaffold that projects substituents into well-defined spatial regions, enabling precise molecular recognition. This spatial organization is particularly valuable for drug design applications, where specific three-dimensional arrangements are required for target binding.
Molecular field analysis also reveals the importance of conformational flexibility in determining biological activity. Systems with restricted conformational freedom, such as spiropyrrole derivatives, tend to exhibit higher predictive capability due to reduced conformational entropy. Conversely, more flexible systems may require conformational sampling to achieve optimal structure-activity relationships.